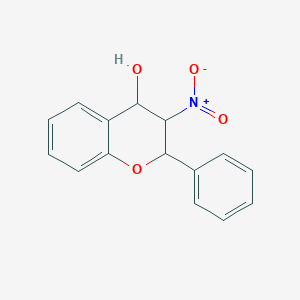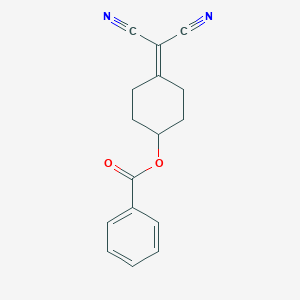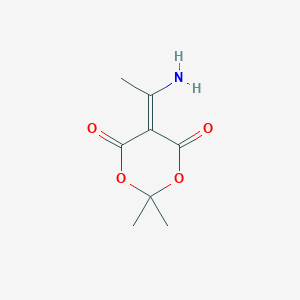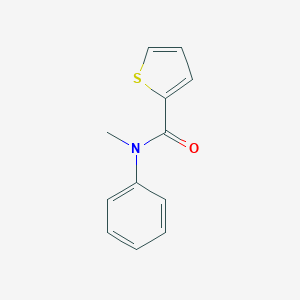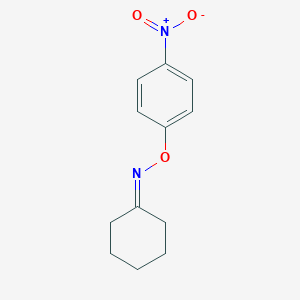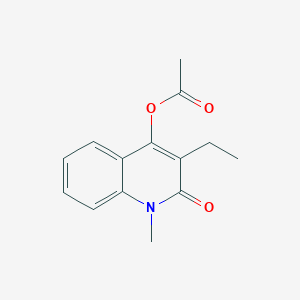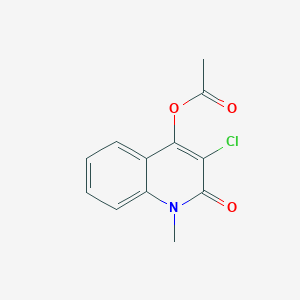
Pivalanilide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
N-Pivaloylanilin wird hauptsächlich als synthetisches Zwischenprodukt in der pharmazeutischen Forschung verwendet. Es ist an der Synthese verschiedener biologisch aktiver Verbindungen und Arzneimittel beteiligt . Darüber hinaus findet es Anwendung bei der Entwicklung neuer Materialien und chemischer Sensoren .
Wirkmechanismus
Der Wirkmechanismus von N-Pivaloylanilin beinhaltet seine Rolle als Zwischenprodukt in chemischen Reaktionen. Es dient als Vorläufer für komplexere Moleküle und erleichtert die Bildung spezifischer chemischer Bindungen und Strukturen. Die molekularen Ziele und Pfade hängen vom Endprodukt ab, das aus N-Pivaloylanilin synthetisiert wird .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: N-Pivaloylanilin kann durch die Reaktion von Anilin mit Pivaloylchlorid in Gegenwart einer Base wie Triethylamin synthetisiert werden. Die Reaktion wird typischerweise in einem wasserfreien Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen (0 °C) durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten . Das allgemeine Reaktionsschema ist wie folgt:
C6H5NH2+(CH3)3CCOCl→C6H5NHC(O)C(CH3)3+HCl
Industrielle Produktionsmethoden: Die industrielle Produktion von N-Pivaloylanilin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um die Produktqualität und -ausbeute zu gewährleisten. Der Einsatz von automatisierten Systemen zur Temperatur- und Konzentrationskontrolle ist in industriellen Umgebungen üblich {_svg_4}.
Chemische Reaktionsanalyse
Reaktionstypen: N-Pivaloylanilin durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Pivaloylgruppe durch andere Nukleophile ersetzt werden kann.
Oxidations- und Reduktionsreaktionen: Es kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Epimerisierungs-Substitutionssequenz: Diese Sequenz wird verwendet, um hoch enantiomerenangereicherte benzylsubstituierte N-Pivaloylanilinprodukte herzustellen.
Häufige Reagenzien und Bedingungen:
Nukleophile Substitution: Reagenzien wie Organolithiumverbindungen (z. B. n-Butyllithium) werden häufig verwendet.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise ergibt die Reaktion mit tert-Butylbromacetat unter kontrollierten Bedingungen substituierte Produkte mit unterschiedlicher Enantioselektivität .
Analyse Chemischer Reaktionen
Types of Reactions: N-Pivaloylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the pivaloyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Epimerization-Substitution Sequence: This sequence is used to prepare highly enantioenriched benzyl-substituted N-Pivaloylaniline products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like organolithium compounds (e.g., n-butyl lithium) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with tert-butyl bromoacetate under controlled conditions yields substituted products with varying enantioselectivity .
Wirkmechanismus
The mechanism of action of N-Pivaloylaniline involves its role as an intermediate in chemical reactions. It acts as a precursor to more complex molecules, facilitating the formation of specific chemical bonds and structures. The molecular targets and pathways depend on the final product synthesized from N-Pivaloylaniline .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
N-Pivaloyl-o-toluidin: Wird als Reagenz zur Titration von Organolithiumreagenzien verwendet.
N-Pivaloyl-o-benzylanilin: Ein weiteres synthetisches Zwischenprodukt mit ähnlichen Anwendungen.
Einzigartigkeit: N-Pivaloylanilin ist aufgrund seiner hohen Reinheit und spezifischen Reaktivität ein wertvolles Zwischenprodukt in der pharmazeutischen Synthese. Seine Fähigkeit, unter kontrollierten Bedingungen verschiedene chemische Reaktionen einzugehen, ermöglicht die Synthese einer breiten Palette von Verbindungen .
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJNWXYSLBGWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216455 | |
| Record name | Pivalanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6625-74-7 | |
| Record name | 2,2-Dimethyl-N-phenylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6625-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivalanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006625747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivalanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pivalanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pivalanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pivalanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-(1,5-dimethylhexyl)-2-nitro-10,13-dimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B372220.png)
![9,18-dioxapentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene-1,10-dicarbonitrile](/img/structure/B372222.png)
